molecular formula C25H25N3O4S B11473196 2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

Cat. No.: B11473196
M. Wt: 463.6 g/mol
InChI Key: NFQPLZHSLQAOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-Oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide is a complex organic compound featuring a pyrrolidine ring, a benzenesulfonamide group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Benzenesulfonamide Group: This step involves sulfonation reactions where a sulfonamide group is introduced to the benzene ring.

    Formation of the Benzamide Moiety: The benzamide group is typically formed through amidation reactions involving benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(5-Oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(5-oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Benzenesulfonamide Derivatives: Compounds such as sulfanilamide and its derivatives.

    Benzamide Derivatives: Compounds like N-phenylbenzamide and its analogs.

Uniqueness

2-[4-(5-oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonylamino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C25H25N3O4S/c29-24-16-20(17-27-24)19-10-12-21(13-11-19)33(31,32)28-23-9-5-4-8-22(23)25(30)26-15-14-18-6-2-1-3-7-18/h1-13,20,28H,14-17H2,(H,26,30)(H,27,29)

InChI Key

NFQPLZHSLQAOMB-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.